molecular formula C13H12N2 B1238082 1,3-dimethyl-9H-pyrido[3,4-b]indole CAS No. 22314-94-9

1,3-dimethyl-9H-pyrido[3,4-b]indole

Cat. No.: B1238082
CAS No.: 22314-94-9
M. Wt: 196.25 g/mol
InChI Key: TWAREIZVWJSHJJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities

Mechanism of Action

Target of Action

1,3-Dimethyl-9H-pyrido[3,4-b]indole, also known as norharman, is an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a pathway that plays a crucial role in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

Norharman’s inhibitory effect on IDO results in the inhibition of excess metabolism by S9 . This is more likely the mechanism for comutagenic action than the intercalation . By inhibiting IDO, norharman can modulate the tryptophan-kynurenine pathway, potentially affecting immune response and other biological processes .

Biochemical Pathways

The primary biochemical pathway affected by norharman is the tryptophan-kynurenine pathway. By inhibiting IDO, norharman can prevent the conversion of tryptophan into kynurenine . This can have downstream effects on various physiological processes, including immune regulation, neurodegenerative diseases, and cancer .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic enzymes and renal excretion, respectively .

Result of Action

The inhibition of IDO by norharman can lead to a decrease in the production of kynurenine, which can have various molecular and cellular effects. For example, it can modulate immune response, potentially affecting the growth and spread of cancer cells . It also has cytotoxic effects .

Action Environment

The action, efficacy, and stability of norharman can be influenced by various environmental factors. For example, the presence of other drugs or substances that also inhibit IDO could potentially enhance its effects . Additionally, factors such as pH and temperature could potentially affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure. For instance, the reaction of 1,3-dimethyl-2-phenylhydrazine with a suitable ketone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

1,3-Dimethyl-9H-pyrido[3,4-b]indole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-9H-pyrido[3,4-b]indole:

    9H-Pyrido[3,4-b]indole: The parent compound without any methyl substitutions.

Uniqueness

1,3-Dimethyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its lipophilicity and potentially alter its interaction with biological targets compared to its analogs .

Properties

IUPAC Name

1,3-dimethyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAREIZVWJSHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176857
Record name 3-Methylharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22314-94-9
Record name 3-Methylharman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022314949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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